N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide
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Overview
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide is a complex organic compound that features a pyrazole ring, an ethoxy group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate ethylating agent to introduce the ethyl group. This intermediate is then reacted with 2-ethoxybenzenesulfonyl chloride under basic conditions to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed .
Scientific Research Applications
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antibacterial, or anticancer properties.
Agrochemicals: The compound can be explored for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in plants and pests.
Material Science: It can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and sulfonamides, such as:
- 3,5-dimethyl-1H-pyrazole
- 2-ethoxybenzenesulfonamide
- N-(2-(1H-pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide
Uniqueness
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the pyrazole ring and the sulfonamide group allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.
1. Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a pyrazole ring, an ethyl group, and a sulfonamide moiety. Its molecular formula is C15H20N2O3S with a molecular weight of approximately 316.4 g/mol.
Property | Value |
---|---|
Molecular Formula | C15H20N2O3S |
Molecular Weight | 316.4 g/mol |
CAS Number | 2034492-21-0 |
2. Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1H-pyrazole with appropriate sulfonyl chlorides in the presence of bases such as triethylamine. The reaction conditions can vary, but generally include solvent systems like dichloromethane or dimethylformamide (DMF).
3.1 Antitumor Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. For instance, studies on structurally similar compounds have shown that they can induce apoptosis in cancer cell lines such as C6 glioma cells. The mechanism involves cell cycle arrest and subsequent apoptosis, highlighting their potential as anticancer agents .
3.2 Antibacterial and Antifungal Properties
Compounds containing the pyrazole structure are also noted for their antibacterial and antifungal activities. A study demonstrated that certain pyrazole derivatives inhibited the growth of various bacterial strains, suggesting potential applications in treating infections . The sulfonamide group contributes to this activity by interfering with bacterial folic acid synthesis.
3.3 Anti-inflammatory Effects
Pyrazole derivatives are recognized for their anti-inflammatory effects as well. They have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . This property makes them candidates for developing new anti-inflammatory drugs.
Case Study 1: Antitumor Efficacy
In a recent study, a derivative similar to this compound was tested against C6 glioma cells. The compound exhibited an IC50 value of 5.13 µM, outperforming standard chemotherapy agents like 5-FU (IC50 = 8.34 µM). Flow cytometry analysis indicated that the compound induced significant cell cycle arrest in the G0/G1 phase .
Case Study 2: Antibacterial Activity
Another study assessed the antibacterial properties of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structural features significantly inhibited bacterial growth, indicating their potential as new antibiotics .
5. Conclusion
This compound represents a promising candidate in medicinal chemistry due to its diverse biological activities, including antitumor, antibacterial, and anti-inflammatory effects. Continued research into its mechanisms of action and optimization of its chemical structure could lead to the development of effective therapeutic agents.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-4-21-14-7-5-6-8-15(14)22(19,20)16-9-10-18-13(3)11-12(2)17-18/h5-8,11,16H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQXCFOXAOAYPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NCCN2C(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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